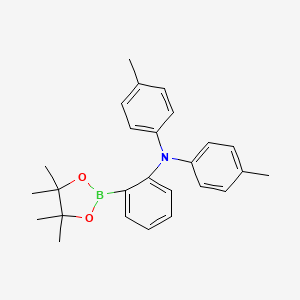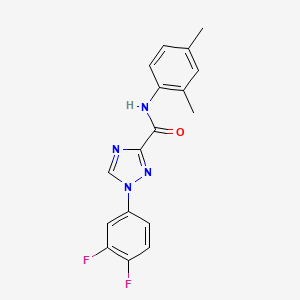
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired triazole ring.
Introduction of Substituents: The introduction of the 3,4-difluorophenyl and 2,4-dimethylphenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as halogenated compounds and organometallic reagents.
Final Coupling: The final step involves the coupling of the triazole ring with the carboxamide group. This step may require the use of coupling agents and specific reaction conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3,4-Difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents used in these reactions include halogenated compounds and organometallic reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways makes it a candidate for agricultural applications.
Material Science: The compound is explored for its potential use in the development of new materials. Its unique chemical structure may impart specific properties to materials, making it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone: This compound shares similar structural features but differs in the functional groups present.
1-(3,4-Difluorophenyl)-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate: This compound has a similar triazole ring but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which impart unique chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C17H14F2N4O |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-N-(2,4-dimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-10-3-6-15(11(2)7-10)21-17(24)16-20-9-23(22-16)12-4-5-13(18)14(19)8-12/h3-9H,1-2H3,(H,21,24) |
InChI-Schlüssel |
NOKAYUHIFFONPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


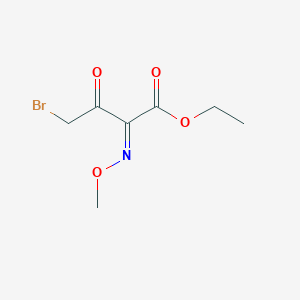
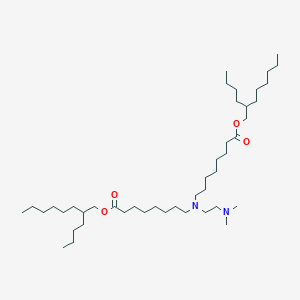
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
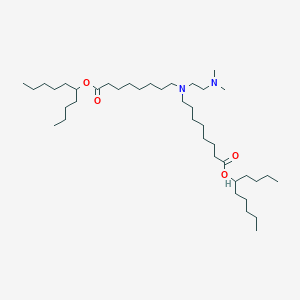
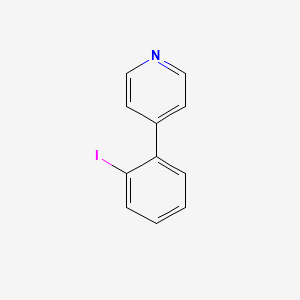
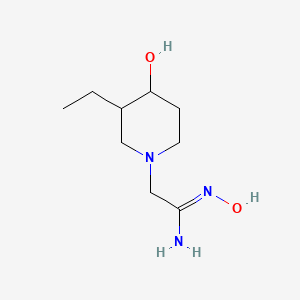
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
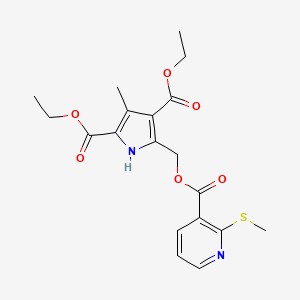
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
![4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
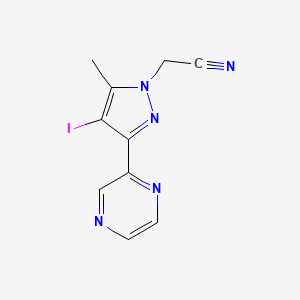
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
